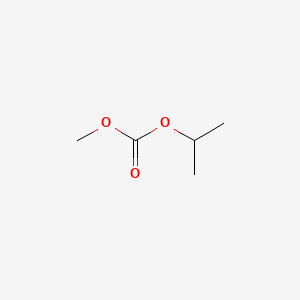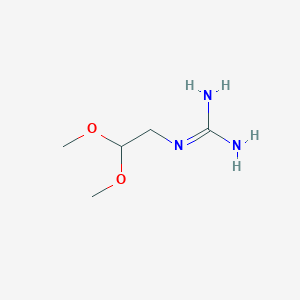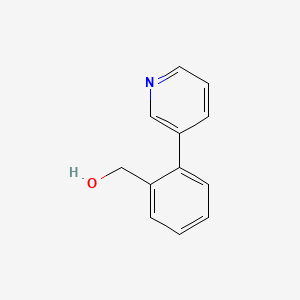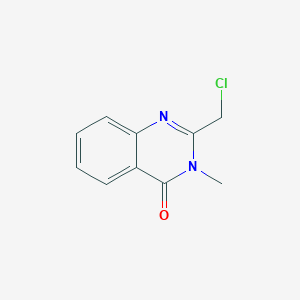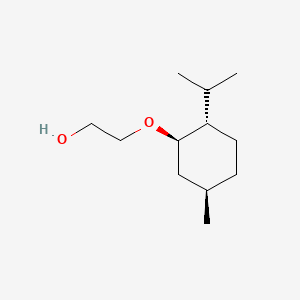
2-(Menthoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(l-Menthoxy)ethanol is a clear, colorless liquid with a characteristic odor. This compound is widely used as a flavoring agent in various food and beverage products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(l-Menthoxy)ethanol can be synthesized by reacting l-menthol with a 1,2-epoxyalkane in the presence of a Lewis acid catalyst . The reaction typically involves the following steps:
Reactants: l-Menthol and 1,2-epoxyalkane.
Catalyst: Lewis acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods: The industrial production of 2-(l-menthoxy)ethanol follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and efficient, allowing for the production of large quantities of the compound .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-(l-Menthoxy)ethanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Ketone zu bilden.
Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden.
Hauptprodukte:
Oxidation: Aldehyde oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Produkte, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(l-Menthoxy)ethanol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Biologie: Wird in Studien zur Zellsignalübertragung und Stoffwechselwegen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Bestandteil in pharmazeutischen Formulierungen untersucht.
Industrie: Wird bei der Herstellung von Aromastoffen, Kosmetika und Körperpflegeprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(l-Menthoxy)ethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es seine Wirkungen durch die Modulation der Aktivität bestimmter Enzyme und Rezeptoren ausübt. Die kühlende Wirkung der Verbindung wird auf ihre Wechselwirkung mit dem transienten Rezeptorpotential-Kationenkanal der Unterfamilie M Mitglied 8 (TRPM8) zurückgeführt, der an der Kältewahrnehmung beteiligt ist .
Ähnliche Verbindungen:
l-Menthol: Ein weit verbreiteter Kühlmittel mit ähnlicher Struktur.
2-(l-Menthoxy)propan-1,2-diol: Ein weiteres Menthan-Monoterpenoid mit ähnlichen Eigenschaften.
Menthylacetat: Eine Verbindung mit ähnlicher kühlender Wirkung.
Einzigartigkeit: 2-(l-Menthoxy)ethanol ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht. Seine Fähigkeit, ein kühlendes Gefühl zu vermitteln, während es weniger flüchtig als l-Menthol ist, macht es in verschiedenen Anwendungen besonders wertvoll .
Wirkmechanismus
The mechanism of action of 2-(l-menthoxy)ethanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of certain enzymes and receptors. The compound’s cooling effect is attributed to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold .
Vergleich Mit ähnlichen Verbindungen
l-Menthol: A widely used cooling agent with a similar structure.
2-(l-Menthoxy)propane-1,2-diol: Another menthane monoterpenoid with similar properties.
Menthyl acetate: A compound with a similar cooling effect.
Uniqueness: 2-(l-Menthoxy)ethanol is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its ability to provide a cooling sensation while being less volatile than l-menthol makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
38618-23-4 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h9-13H,4-8H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI-Schlüssel |
FVBGFZNFXUIHNC-GRYCIOLGSA-N |
SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCCO)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
Dichte |
0.920-0.940 |
Key on ui other cas no. |
75443-64-0 |
Physikalische Beschreibung |
Clear colourless viscous liquid; Minty aroma |
Löslichkeit |
Insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)
![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)
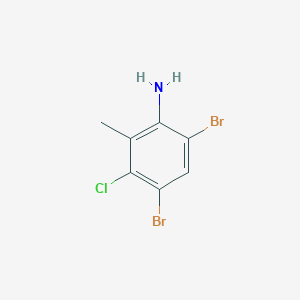
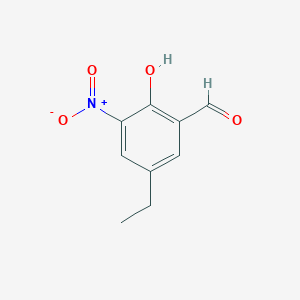
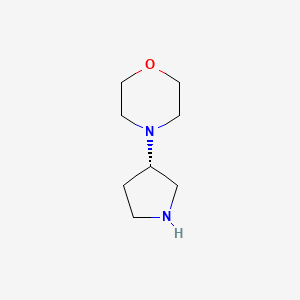
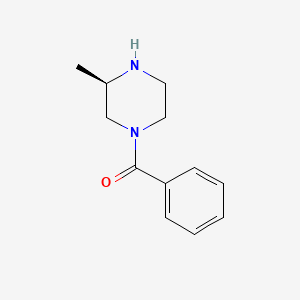
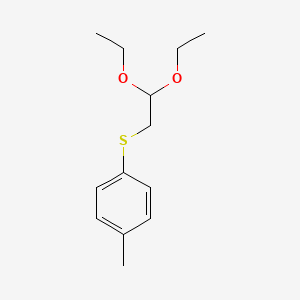
![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)

